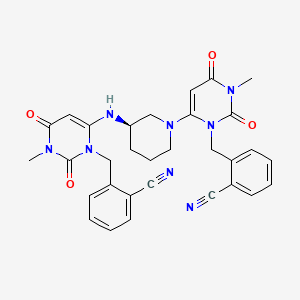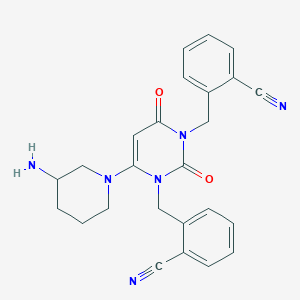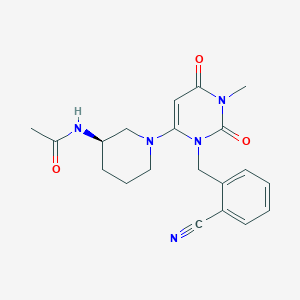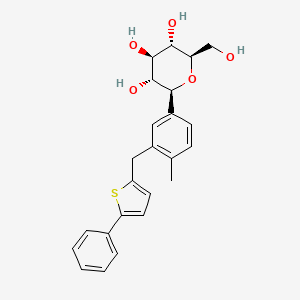
Efavirenz Benzoylaminoalcohol Impurity
Descripción general
Descripción
Efavirenz Benzoylaminoalcohol Impurity is a compound with the molecular formula C21H17ClF3NO3 . It is an impurity arising in the synthesis of Efavirenz . Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .
Synthesis Analysis
The benzoylaminoalcohol impurity is a byproduct formed during Efavirenz synthesis as a result of the Friedel–Crafts acylation of a benzene ring with acetic anhydride. More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The IUPAC name of Efavirenz Benzoylaminoalcohol Impurity is N - [4-chloro-2- (4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide . Its molecular weight is 423.8 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Efavirenz Benzoylaminoalcohol Impurity include a molecular weight of 423.8 g/mol, XLogP3-AA of 5.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, rotatable bond count of 5, exact mass of 423.0849056 g/mol, monoisotopic mass of 423.0849056 g/mol, topological polar surface area of 58.6 Ų, heavy atom count of 29, and a formal charge of 0 .Aplicaciones Científicas De Investigación
Trace Level Quantification
- Study 1: Efavirenz and its degradation impurity, AMCOL, have been analyzed using a highly sensitive LC–MS/MS method for trace level quantification. This is crucial for risk assessment and impurity comparison with commercial products (Jaishetty et al., 2015).
Impurity Preparation and Analysis
- Study 2: A procedure to obtain and purify degradation products of Efavirenz, including amino alcohol, is described. This is significant for chromatographic purity analysis of Efavirenz drug substances and tablets (Ribeiro et al., 2007).
LC-MS/MS Method for Genotoxic Impurities
- Study 3: A novel LC-MS/MS method was developed for ultra-trace analysis of Efavirenz-related genotoxic impurities. This method is specific, sensitive, and accurate for monitoring these impurities (Vadlamani & Ravindhranath, 2020).
Quantum Chemical and Experimental Studies
- Study 4: Efavirenz's structural and spectral characteristics were examined using Raman spectroscopy and quantum chemistry, contributing to a deeper understanding of its molecular properties (Mishra et al., 2010).
Propiedades
IUPAC Name |
N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQIJMIAFKHTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Efavirenz Benzoylaminoalcohol Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






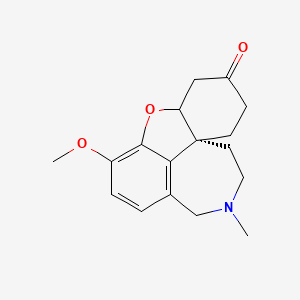
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
